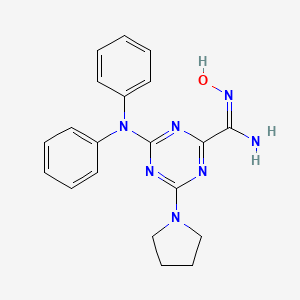![molecular formula C19H18N2O3 B6086271 1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a spirooxindole derivative that has been synthesized using various methods. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] has been studied extensively. It has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription, and cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines and chemokines. In addition, it has been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] in lab experiments include its potential as an anticancer and anti-inflammatory agent. In addition, this compound has been found to be stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Orientations Futures
For research on 1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] include the following:
1. Further studies to determine the efficacy of this compound in vivo.
2. Studies to determine the toxicity of this compound in vivo.
3. Studies to determine the potential of this compound as an anticancer and anti-inflammatory agent.
4. Studies to determine the mechanism of action of this compound in vivo.
5. Studies to optimize the synthesis method of this compound to obtain higher yields.
6. Studies to determine the potential of this compound as a lead compound for the development of new drugs.
Méthodes De Synthèse
1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] has been synthesized using various methods. One such method involves the reaction of 3-methylindole with 2,4-pentanedione in the presence of piperidine and acetic acid, followed by the reaction with nitroethane and ammonium acetate. Another method involves the reaction of 3-methylindole with 2,4-pentanedione in the presence of ammonium acetate and acetic acid, followed by the reaction with nitroethane. These methods have been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to induce apoptosis in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
1',3',3'-trimethyl-7-nitrospiro[chromene-2,2'-indole] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-8-9-14(21(22)23)12-17(13)24-19/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUPYUQQBBOQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=C(C=C4)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1',3',3'-Trimethyl-7-nitrospiro[chromene-2,2'-indole] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

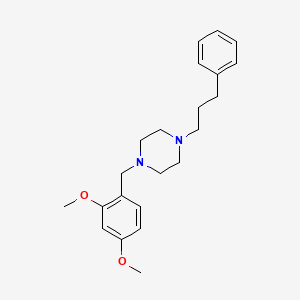
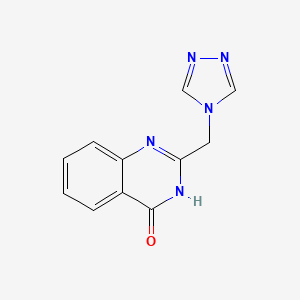
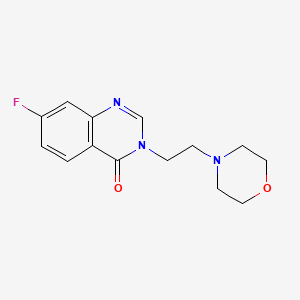
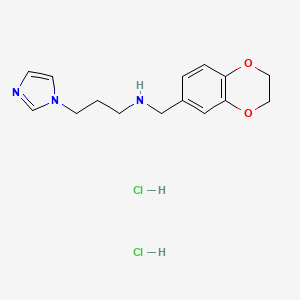
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-cyclopropylacetamide](/img/structure/B6086227.png)
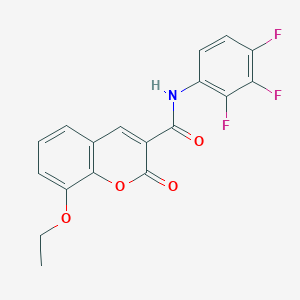
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)
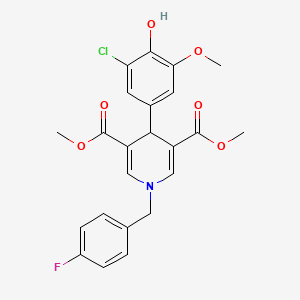
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
![N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6086258.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6086272.png)
![1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6086284.png)
